N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide
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Overview
Description
N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a chemical compound that features a pyrrolidine ring substituted with a chloroacetyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride. The process begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the corresponding amide intermediate. This intermediate is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.
Scientific Research Applications
N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type-II diabetes.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-IV inhibitors, it contributes to the inhibition of the DPP-IV enzyme. This enzyme cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position, and its inhibition extends the half-life of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and improving glucose tolerance .
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: A DPP-IV inhibitor used in the treatment of type-II diabetes.
Sitagliptin: Another DPP-IV inhibitor with a similar mechanism of action.
Saxagliptin: Also a DPP-IV inhibitor, used for managing type-II diabetes.
Uniqueness
N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific structural features, such as the chloroacetyl and acetamide groups, which contribute to its reactivity and potential as an intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKZYXUXLMZLU-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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